Bis(triphenylphosphine)palladium(II) diacetate
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Overview
Description
Bis(triphenylphosphine)palladium(II) diacetate is a useful research compound. Its molecular formula is C40H38O4P2Pd and its molecular weight is 751.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactions with Nitrogen Bases : Bis(triphenylphosphine)palladium(II) reacts with nitrogen bases like pyridine, transforming chelating ligands into a carbon-bonded state, yielding high yields of Pd(acac)2L complexes, characterized by IR and NMR spectra (Baba, Ogura, & Kawaguchi, 1974).
Regioselective Hydroselenation and Double-Bond Isomerization : It catalyzes the regioselective addition of benzeneselenol to terminal alkynes, leading to internal alkenyl selenides (Ozaki, Kotani, Kusano, Nomoto, & Ogawa, 2011).
Synthesis of Substituted Phenylethynylpentamethyldisilanes : Used in catalyzing the formation of phenylethynylpentamethyldisilanes from bromo- or iodo-benzenes and ethynylpentamethyldisilane without silicon-silicon bond cleavage (Horn, Grossman, & Whitenack, 1987).
Dinuclear Tellurolate Palladium(II) Complexes : Reacts with (PhTe)2Hg in THF to form binuclear complexes with tellurolate bridges, without Pd-Pd interactions but with secondary bonds involving tellurium atoms (Back, Manzoni de Oliveira, & Lang, 2015).
Precatalyst for Suzuki–Miyaura Coupling : Used as a precatalyst in Suzuki-Miyaura coupling of aryl bromides, demonstrating influence in cross-coupling processes (Chaignon, Fairlamb, Kapdi, Taylor, & Whitwood, 2004).
Synthesis of Trans-(sigma-allenyl)platinum(II) and -palladium (II) Compounds : Used in the synthesis of trans-bis(triphenylphosphine)(o-alleny1)-platinum(II) and -palladium(II) halides, revealing unusual isomerization properties (Wouters, Klein, Elsevier, Häming, & Stam, 1994).
Palladium(II)succinimide as a Precatalyst : Demonstrated as a precatalyst for Suzuki cross-coupling with subtle effects exerted by the succinimide ligand (Fairlamb, Kapdi, Lynam, Taylor, & Whitwood, 2004).
Hydrogen Isotope Exchange Catalysis : Catalyzes isotope exchange of hydrogen between dihydrogen and solvent protons through the formation and decomposition of a hydride complex of palladium (Zudin, Rogov, Likholobov, Shmachkov, Sazonov, & Ermakov, 1985).
Cross Coupling Reaction of Terminal Acetylenes : Extended use as a catalyst in cross coupling reactions of terminal acetylenes with alkenyl halides to prepare conjugated enynes (Camps, Chamorro, Gasol, & Guerrero, 1989).
Catalyzed Alkene–Formate Ester Carbonylation Reactions : Demonstrates regiochemical control in palladium(0) and palladium(II) catalyzed reactions of alkenes and formate esters to give linear carboxylic esters (Lin & Alper, 1989).
Mechanism of Action
Target of Action
Bis(triphenylphosphine)palladium(II) diacetate, often referred to as Pd(PPh3)2(OAc)2, is an organometallic complex that primarily targets carbon-carbon (C-C) bonds . Its role is to act as a catalyst in various types of coupling reactions, including Suzuki, Negishi, Sonogashira, and Heck coupling reactions .
Mode of Action
The compound interacts with its targets (C-C bonds) by facilitating the breaking and forming of bonds during coupling reactions . This is achieved through the palladium center of the complex, which can undergo oxidative addition and reductive elimination, key steps in these reactions .
Biochemical Pathways
The primary biochemical pathway affected by Pd(PPh3)2(OAc)2 is the synthesis of conjugated polymers via Stille coupling . The compound also influences other pathways involved in the formation of C-C bonds, such as those occurring in Suzuki, Negishi, and Sonogashira coupling reactions .
Pharmacokinetics
Instead, its effectiveness is more related to its catalytic activity and stability under reaction conditions .
Result of Action
The molecular and cellular effects of Pd(PPh3)2(OAc)2’s action are the formation of new C-C bonds, leading to the synthesis of complex organic compounds . This can result in the production of a wide range of products, from pharmaceuticals to materials for electronics .
Biochemical Analysis
Biochemical Properties
Bis(triphenylphosphine)palladium(II) diacetate is known for its catalytic properties in biochemical reactions
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a catalyst in various organic reactions . It’s known to facilitate cross-coupling reactions such as the Stille, Suzuki, and Sonogashira reactions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(triphenylphosphine)palladium(II) diacetate involves the reaction of PdCl2 with two equivalents of triphenylphosphine (PPh3) in the presence of acetic acid. The resulting bis(triphenylphosphine)palladium(II) chloride is then treated with sodium acetate in acetic acid to yield the final product, Bis(triphenylphosphine)palladium(II) diacetate.", "Starting Materials": [ "PdCl2", "Triphenylphosphine (PPh3)", "Acetic acid", "Sodium acetate" ], "Reaction": [ "Step 1: PdCl2 is reacted with two equivalents of PPh3 in acetic acid to yield Bis(triphenylphosphine)palladium(II) chloride.", "Step 2: Bis(triphenylphosphine)palladium(II) chloride is then treated with sodium acetate in acetic acid to yield Bis(triphenylphosphine)palladium(II) diacetate." ] } | |
CAS No. |
14588-08-0 |
Molecular Formula |
C40H38O4P2Pd |
Molecular Weight |
751.1 g/mol |
IUPAC Name |
acetic acid;palladium;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4); |
InChI Key |
VKYBQFWSQQZDLX-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
14588-08-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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